molecular formula C5H5N3O4 B3350691 Pyrrole, 2,4-dinitro-1-methyl- CAS No. 2948-69-8

Pyrrole, 2,4-dinitro-1-methyl-

Cat. No. B3350691
CAS RN: 2948-69-8
M. Wt: 171.11 g/mol
InChI Key: MLTNFLAALLYRSY-UHFFFAOYSA-N
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Description

Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The term “pyrrole” is also used for compounds that contain this functional group. Pyrroles are important in the field of organic chemistry as they are a component of many larger and complex biochemicals, including the amino acid proline, the heme group of hemoglobin, and the pigments chlorophyll and bilirubin .


Synthesis Analysis

There are several methods for synthesizing pyrroles. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 1,4-diketones with primary amines . Another method involves the reaction of α-amino acids with α-haloketones .


Molecular Structure Analysis

The molecular structure of pyrroles consists of a five-membered ring with alternating single and double bonds. The ring contains four carbon atoms and one nitrogen atom. The nitrogen atom carries a hydrogen atom and contributes two electrons to the aromatic ring .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. They can act as bases, forming N-alkylated products when treated with alkyl halides . They can also undergo electrophilic substitution reactions at the 2-position, due to the increased electron density at this position .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrroles can vary widely depending on their specific structure. In general, pyrroles are light-sensitive and air-sensitive compounds .

properties

IUPAC Name

1-methyl-2,4-dinitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-6-3-4(7(9)10)2-5(6)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNFLAALLYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183683
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2948-69-8
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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